2-Bromopyrazine
Overview
Description
2-Bromopyrazine is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives .
Synthesis Analysis
The synthesis of 2-Bromopyrazine involves a series of steps. The process begins with 2-aminopyridine, which is added to hydrobromic acid. Bromine is then added dropwise, forming a yellow-orange perbromide. Sodium nitrite is added dropwise over a period of 2 hours, followed by the addition of sodium hydroxide . The reaction mixture is then extracted with ether, dried over solid potassium hydroxide, and distilled through a Vigreux column. The final product, 2-Bromopyrazine, distils at 74–75°/13 mm .
Molecular Structure Analysis
The molecular formula of 2-Bromopyrazine is C4H3BrN2 . The molecular weight is 158.98 g/mol . The structure of 2-Bromopyrazine includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms occupying the 1,4-positions .
Chemical Reactions Analysis
2-Bromopyrazine is a versatile compound that can participate in various chemical reactions. It can be used as a building block in the formation of C−N bond by various cross-coupling reactions . It can also react in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
Physical And Chemical Properties Analysis
2-Bromopyrazine is a liquid with a refractive index of n20/D 1.580 and a density of 1.757 g/mL at 25 °C . It is stored in a well-ventilated place and the container is kept tightly closed .
Scientific Research Applications
2-Bromopyrazine is a chemical compound with the molecular formula C4H3BrN2 and a molecular weight of 159.99 . It’s commonly used in laboratory settings and for the synthesis of substances . It’s available from various suppliers, including Thermo Scientific Chemicals and MilliporeSigma .
- Application: Pyrazine and its derivatives, including 2-Bromopyrazine, have been reported as effective corrosion inhibitors .
- Method: The compounds function as mixed-type inhibitors for steel and Al and Mg alloys. Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .
- Results: The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .
- Application: 2-Bromopyrazine can be used as a building block in the formation of C−N bond by various cross coupling reactions .
- Method: It can be a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results: This leads to the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Corrosion Inhibition
Building Block in Cross Coupling Reactions
- Application: Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Method: Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
- Results: This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
- Application: 2-Bromopyrazine can be used in transition metal-catalyzed reactions .
- Method: In contrast to conventional transition metal catalysts, 2-chloropyridine exhibited higher reactivity than 2-bromopyrazine .
- Results: UV-vis and inductively coupled plasma–atomic emission spectroscopy measurements revealed that a large amount of Pd(II) leached during the coupling with 2-bromopyrazine compared with that with 2-chloropyrazine .
Synthesis of Bipyridine Derivatives
Transition Metal Catalysts
Safety And Hazards
2-Bromopyrazine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-bromopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCNCNTGOFBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349062 | |
Record name | 2-bromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyrazine | |
CAS RN |
56423-63-3 | |
Record name | 2-bromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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